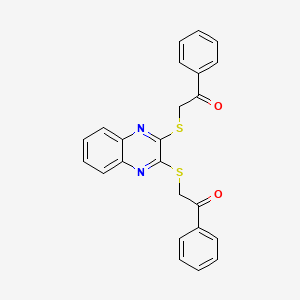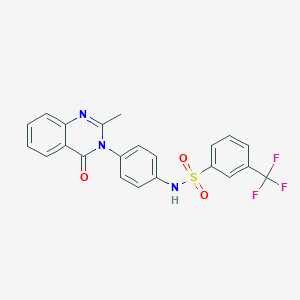
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H16F3N3O3S and its molecular weight is 459.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Pathways and Derivatives : Research has delved into the synthesis and characterization of quinazoline derivatives, indicating the compound's relevance in creating hybrid molecules with potential diuretic and antihypertensive agents. A notable study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, evaluating their pharmacological activities (Mujeeb Ur Rahman et al., 2014).
Antimicrobial Activity
Antimicrobial Properties : Novel series of quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine were synthesized, emphasizing the compound's role in antimicrobial activity. These entities demonstrated varied degrees of inhibitory actions against different bacteria and fungi, suggesting the compound's utility in developing new antimicrobial agents (S. Vanparia et al., 2013).
Anticancer Activity
Potential Anticancer Agents : Research into the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has revealed these compounds as a new class of antitumor agents. This exploration highlights the compound's potential in contributing to anticancer research and therapy development (S. Alqasoumi et al., 2010).
Luminescence and Catalytic Properties
Luminescence and Catalytic Applications : The study and development of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been conducted, showcasing the compound's use in catalysis and luminescence. These complexes were found to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating the compound's versatility in chemical applications (Serkan Dayan et al., 2013).
Enzyme Inhibition
Carbonic Anhydrase Inhibition : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and evaluated as potent inhibitors of the carbonic anhydrase IX, a target for anticancer agents. This research emphasizes the compound's utility in developing enzyme inhibitors with potential therapeutic applications in cancer treatment (Nabih Lolak et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-20-8-3-2-7-19(20)21(29)28(14)17-11-9-16(10-12-17)27-32(30,31)18-6-4-5-15(13-18)22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMIHREFKHLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)
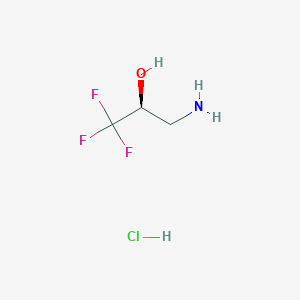

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)
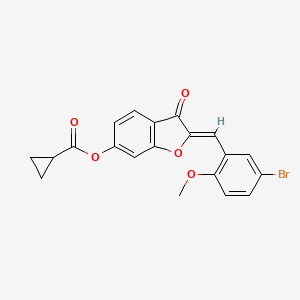
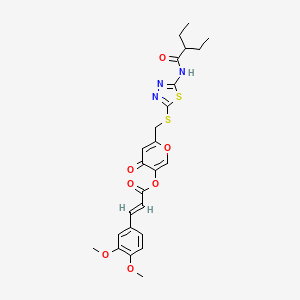

![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)
